molecular formula C16H17NO4S B7465832 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide

2-methylsulfonyl-N-(2-phenoxyethyl)benzamide

Cat. No. B7465832
M. Wt: 319.4 g/mol
InChI Key: VSSHILRVTMAADX-UHFFFAOYSA-N
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Description

2-methylsulfonyl-N-(2-phenoxyethyl)benzamide, also known as MPEB, is a chemical compound that has been studied extensively for its potential therapeutic applications. MPEB belongs to the class of benzamides and has been shown to have a range of biological effects, including as a modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

2-methylsulfonyl-N-(2-phenoxyethyl)benzamide acts as a selective antagonist of the mGluR5 receptor, which is involved in a range of physiological processes such as synaptic plasticity and neuronal excitability. By blocking this receptor, 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been shown to reduce the excitotoxicity that can occur in neurological disorders.
Biochemical and Physiological Effects:
2-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been found to improve cognitive function, reduce inflammation, and protect against oxidative stress. 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide is its selectivity for the mGluR5 receptor, which allows for more targeted effects. However, 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been found to have low bioavailability and poor solubility, which can limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for research on 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide. One area of interest is in the development of more effective delivery methods to improve its bioavailability. Another potential direction is in the investigation of its effects on other neurological disorders such as Huntington's disease and traumatic brain injury. Additionally, further research is needed to fully understand the mechanisms of action of 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide and its potential applications in clinical settings.
In conclusion, 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide is a promising compound that has been studied extensively for its potential therapeutic applications in neurological disorders. While there are still limitations to its effectiveness, continued research on 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide could lead to new treatments for these debilitating conditions.

Synthesis Methods

2-methylsulfonyl-N-(2-phenoxyethyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-bromoethyl phenyl ether with 2-aminobenzamide, followed by the reaction with methylsulfonyl chloride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

2-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research has been in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. 2-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been shown to have a neuroprotective effect and has been found to improve cognitive function in animal models.

properties

IUPAC Name

2-methylsulfonyl-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-22(19,20)15-10-6-5-9-14(15)16(18)17-11-12-21-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSHILRVTMAADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylsulfonyl-N-(2-phenoxyethyl)benzamide

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